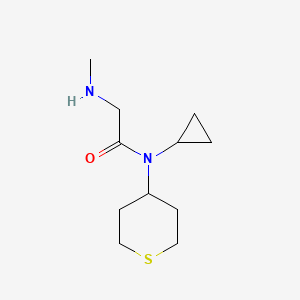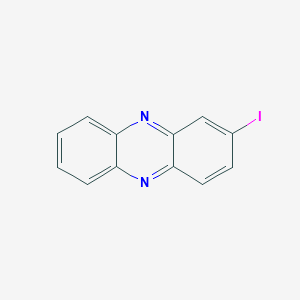
(3R,5R)-Atorvastatin Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-Atorvastatin Amide is a chiral compound derived from atorvastatin, a well-known statin used to lower cholesterol levels in the blood
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Atorvastatin Amide typically involves the asymmetric reduction of α-keto amides. One common method employs chiral metal complexes or biocatalysts such as aldo–keto reductases to achieve high enantioselectivity. For instance, the reduction of diaryl α-keto amide like 2-oxo-N, 2-diphenyl-acetamide (ONDPA) can be catalyzed by engineered variants of aldo–keto reductase from Bacillus subtilis, achieving enantiomeric excess values up to 99.9% .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using optimized biocatalysts or chemical catalysts. The process conditions are carefully controlled to ensure high yield and purity, often involving steps such as solvent extraction, crystallization, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-Atorvastatin Amide undergoes various chemical reactions, including:
Reduction: Asymmetric reduction to produce chiral α-hydroxy amides.
Oxidation: Potential oxidation to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Reduction: Chiral metal complexes or biocatalysts like aldo–keto reductases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include chiral α-hydroxy amides, ketones, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R,5R)-Atorvastatin Amide has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its cholesterol-lowering properties and potential use in cardiovascular disease treatment.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of (3R,5R)-Atorvastatin Amide involves its interaction with specific molecular targets, such as enzymes involved in cholesterol biosynthesis. It may inhibit the activity of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) from the bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-Atorvastatin: The parent compound, widely used as a statin.
(3S,5S)-Atorvastatin Amide: An enantiomer with different stereochemistry.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin.
Uniqueness
(3R,5R)-Atorvastatin Amide is unique due to its specific stereochemistry, which can influence its binding affinity to biological targets and its pharmacokinetic properties. This makes it a valuable compound for studying the effects of chirality on drug activity and for developing more effective cholesterol-lowering therapies .
Propriétés
Formule moléculaire |
C33H36FN3O4 |
|---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1 |
Clé InChI |
JDBBEWMLTOSJAI-KAYWLYCHSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



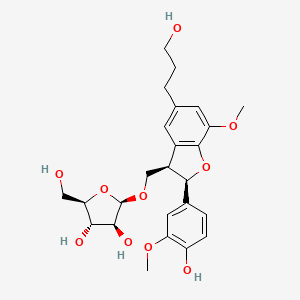
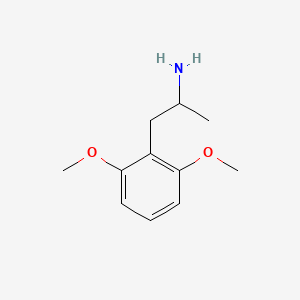
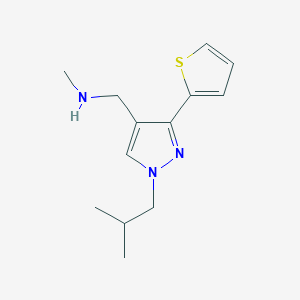
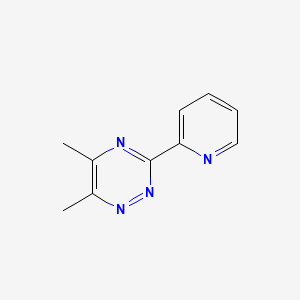
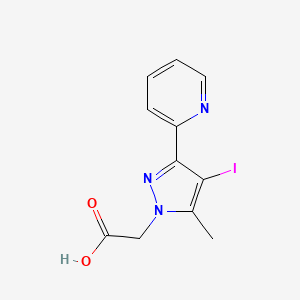
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
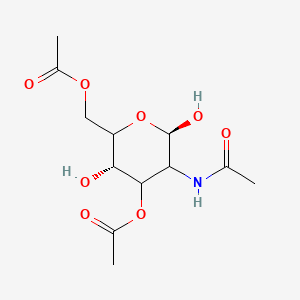
![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
